molecular formula C3ClF5 B1594286 2-Chloropentafluoropropene CAS No. 2804-50-4

2-Chloropentafluoropropene

Cat. No. B1594286
CAS RN: 2804-50-4
M. Wt: 166.48 g/mol
InChI Key: YTCHAEAIYHLXBK-UHFFFAOYSA-N
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Description

2-Chloropentafluoropropene is a chemical compound with the molecular formula C3ClF5 . Its average mass is 166.477 Da and its monoisotopic mass is 165.960876 Da .


Molecular Structure Analysis

The molecular structure of 2-Chloropentafluoropropene consists of 3 carbon atoms, 1 chlorine atom, and 5 fluorine atoms . The IUPAC Standard InChIKey for this compound is YTCHAEAIYHLXBK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloropentafluoropropene has a melting point of -130°C and a boiling point of 5-6°C. Its density is 1.5 g/cm3 .

Scientific Research Applications

Co-polymers and Elastomers Production

2-Chloropentafluoropropene has been utilized in the production of co-polymers and elastomers. It's useful as a precursor to (chlorodifluoromethyl)trifluorooxirane, showing its versatility in polymer chemistry. This application highlights its importance in material science, particularly in creating specialized polymers with unique properties (Lawston, Smith, Stansfield, & Stanton, 1992).

Chemical Stability and Environmental Impact

Studies on 2-Chloropentafluoropropene have also focused on its chemical stability and environmental impact. Research shows that this compound is poorly retained on standard activated carbon filters, indicating challenges in controlling its emission and exposure. This finding is crucial for environmental safety and industrial hygiene (Lawston et al., 1992).

Synthesis and Applications in Organic Chemistry

In organic chemistry, 2-Chloropentafluoropropene has been involved in various synthesis processes. For example, nucleophilic epoxidation has been used to produce 3-chloropentafluoropropene-1,2-oxide, leading to the creation of chlorodifluoromethyl-substituted heterocycles. These reactions demonstrate the compound's utility in developing new synthetic pathways and materials (Kvíčala & Paleta, 1994).

Influence in Thermal Decomposition Processes

2-Chloropentafluoropropene has been studied in the context of thermal decomposition processes. These studies provide insights into the kinetics and mechanisms of reactions involving 2-Chloropentafluoropropene under high temperatures, which are vital for understanding its behavior in industrial applications and its impact on environmental safety (Tucceri, Badenes, & Cobos, 2013).

properties

IUPAC Name

2-chloro-1,1,3,3,3-pentafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClF5/c4-1(2(5)6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCHAEAIYHLXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073305
Record name 1-Propene, 2-chloro-1,1,3,3,3-pentafluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropentafluoropropene

CAS RN

2804-50-4
Record name 2-Chloro-1,1,3,3,3-pentafluoropropene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2804-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloropentafluoropropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 2-chloro-1,1,3,3,3-pentafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7073305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROPENTAFLUOROPROPENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5PX6V6TRW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The test procedure described in Example 2 was repeated except that the catalyst was 0.5% Pd on alumina, the reaction temperature was held to approximately 150° C. and the duration of the test was approximately 12.6 hours. The mole ratio of hydrogen to CF3CCl2CF2Cl introduced into the quartz reactor was approximately 1.09. The reaction product was collected and its composition was determined. The reaction resulted in a conversion of CF3CCl2CF2Cl of about 97.8%, with a selectivity for CF3CH═CF2 of 6.8%, for CF3CCl═CF2 of 85.4%, and for CF3CHClCF2Cl of 3.8%.
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